Physicochemical Profiling & Synthetic Utility of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

Physicochemical Profiling & Synthetic Utility of 1-(Fluoromethyl)cyclopropane-1-carbonitrile

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(Fluoromethyl)cyclopropane-1-carbonitrile , a specialized building block used to modulate metabolic stability and potency in drug discovery.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS: 217636-27-6) is a bifunctional small molecule combining the conformational rigidity of a cyclopropane ring with the electronic modulation of a fluoromethyl group. In modern drug design, this motif serves as a critical bioisostere for ethyl or isopropyl groups, offering reduced lipophilicity and enhanced metabolic stability against cytochrome P450-mediated oxidation. It is structurally related to the pharmacophore found in Cathepsin K inhibitors (e.g., Odanacatib), where the 1-cyanocyclopropyl moiety acts as a reversible serine trap or transition-state mimic.

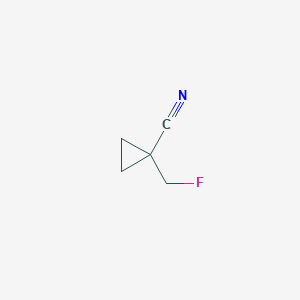

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| IUPAC Name | 1-(Fluoromethyl)cyclopropane-1-carbonitrile |

| CAS Number | 217636-27-6 |

| Molecular Formula | C₅H₆FN |

| Molecular Weight | 99.05 g/mol |

| SMILES | C1CC1(CF)C#N |

| InChIKey | ALHNBDWEAZFPCF-UHFFFAOYSA-N |

| Structural Class | Fluorinated Cycloalkyl Nitrile |

Conformational & Electronic Features

The cyclopropane ring introduces significant Baeyer strain (~27.5 kcal/mol) , locking the substituents into a rigid orientation. The gem-disubstitution (fluoromethyl and nitrile) creates a unique electronic environment:

-

Dipole Alignment: The highly electronegative nitrile (CN) and fluorine (F) atoms create a strong, vectorially additive dipole moment.

-

Gauche Effect: The C–F bond prefers a gauche conformation relative to the cyclopropane ring bonds to maximize

hyperconjugation, influencing the spatial projection of the group in a binding pocket.

Physicochemical Properties

The introduction of the fluorine atom drastically alters the properties compared to the non-fluorinated methyl analog (1-methylcyclopropane-1-carbonitrile).

| Metric | Value (Experimental/Predicted) | Significance in Drug Design |

| Physical State | Liquid (Colorless to pale yellow) | Easy handling in liquid-phase synthesis. |

| Boiling Point | ~175–185 °C (Predicted at 760 mmHg) | High enough for thermal stability; purifiable by distillation. |

| Density | ~1.12 g/cm³ | Higher density than non-fluorinated analogs due to F atom. |

| LogP (Octanol/Water) | 0.3 – 0.6 | Lipophilic Efficiency: Lower than ethyl analogs, improving solubility. |

| TPSA | 23.79 Ų | Dominated by the nitrile group; good membrane permeability. |

| H-Bond Donors/Acceptors | 0 / 2 | Acts purely as an H-bond acceptor (via Nitrile N and Fluorine). |

| pKa (α-proton) | N/A (Quaternary Carbon) | Metabolic Block: No enolizable protons at the quaternary center. |

Solubility & Stability Profile

-

Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water.

-

Chemical Stability: The molecule is stable under standard storage conditions. However, the cyclopropane ring is susceptible to ring-opening reactions under strong acidic conditions or in the presence of radical initiators, particularly if the nitrile is activated.

Synthetic Accessibility & Manufacturing

The most robust synthesis involves the deoxyfluorination of the hydroxymethyl precursor. This protocol ensures high purity and avoids the handling of volatile fluoro-gases.

Primary Synthetic Route (Deoxyfluorination)

-

Precursor Formation: Alkylation of cyclopropyl cyanide or reduction of 1-cyanocyclopropane-1-carboxylic acid ester yields 1-(hydroxymethyl)cyclopropane-1-carbonitrile .

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the alcohol to the fluoride.

Reaction Scheme Logic:

-

Why DAST? It selectively replaces hydroxyl groups with fluorine with inversion of configuration (not relevant here due to achiral primary carbon) under mild conditions.

-

Safety: Deoxo-Fluor is preferred for scale-up due to higher thermal stability compared to DAST.

Figure 1: Standard synthetic workflow for generating the fluoromethyl-cyclopropyl nitrile motif.

Applications in Drug Discovery

This building block is primarily used to optimize Lead Series in medicinal chemistry.

Metabolic Stability (The "Fluorine Scan")

Replacing a methyl or ethyl group with a fluoromethyl (-CH₂F) group is a classic strategy to block metabolic hot spots.

-

Mechanism: The C–H bonds in a methyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Replacing a hydrogen with fluorine withdraws electron density, deactivating the remaining C–H protons towards radical abstraction and oxidation.

-

Outcome: Increased half-life (

) and reduced clearance (

Pharmacophore in Cathepsin K Inhibitors

The 1-cyanocyclopropane motif is critical in inhibitors like Odanacatib .

-

Role of Nitrile: Forms a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K.

-

Role of Fluoromethyl: In analogs, the fluoromethyl group provides a steric bulk similar to an ethyl group but with lower lipophilicity, reducing non-specific binding and improving the selectivity profile.

Figure 2: Strategic rationale for deploying 1-(fluoromethyl)cyclopropane-1-carbonitrile in lead optimization.

Safety & Handling Protocols

Warning: This compound contains both a nitrile and a fluorinated alkyl group. It should be treated as Hazardous .

-

Hazard Statements (GHS):

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong acids (risk of HCN evolution or ring opening).

-

Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the nitrile.

-

References

-

Sigma-Aldrich. Safety Data Sheet: Fluorinated Cyclopropanes. Retrieved from MilliporeSigma Database. Link

-

PubChem Database. Compound Summary: 1-(Fluoromethyl)cyclopropane-1-carbonitrile (CID 15355930).[2] National Center for Biotechnology Information. Link

- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. (Context on nitrile traps).

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews, 37, 320-330. Link

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. (Mechanistic insight on metabolic stability).

Sources

- 1. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde | C5H7FO | CID 53302262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(fluoromethyl)cyclopropane-1-carbonitrile (C5H6FN) [pubchemlite.lcsb.uni.lu]

- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]